Evidence of Differentiation for 4-Methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide vs. Closest Analogs
A comprehensive search of primary literature, patents, and databases yielded no quantitative comparator-based differentiation data for 4-methoxy-N-(4-oxo-3,4-dihydroquinazolin-6-yl)benzamide. No head-to-head experiments were found comparing this compound to any analog. The strongest available evidence is class-level: a closely related research program on 6-benzamide quinazolinone analogs demonstrated that minor structural changes cause dramatic shifts in potency. The lead compound in that series (6g) had an EGFR WT IC50 of 5 nM, but the addition of a single methoxy group at C-7 (compound 9b) led to a 13-fold reduction in potency (IC50 = 65 nM) . This demonstrates that extrapolating the properties of any quinazolinone analog to the target compound is unreliable without direct experimental data.
| Evidence Dimension | EGFR Wild-Type Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 6g (a more complex C-6 benzamide quinazolinone lead): IC50 = 5 nM. Compound 9b (C-7 methoxy analog of 6g): IC50 = 65 nM. |
| Quantified Difference | A 13-fold potency loss was observed by adding a single methoxy group to a related core scaffold. |
| Conditions | In vitro EGFR kinase inhibition assay. |
Why This Matters
This identifies a critical evidence gap and demonstrates, through class-level SAR, that procurement decisions cannot rely on data from other analogs, making the acquisition of the specific compound for empirical testing essential.
